2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
CAS No.:
Cat. No.: VC14855628
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
| Standard InChI | InChI=1S/C14H16N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15-16/h2,5-6,9,15H,3-4,7-8H2,1H3 |
| Standard InChI Key | FSJPHUCMLWROEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(N2)CCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a tetrahydroindazole system (a six-membered cyclohexane ring fused to a pyrazole ring) substituted with a 2-methylphenyl group at position 2 and a hydroxyl group at position 3. The saturation of the cyclohexane ring reduces aromaticity, influencing its reactivity and solubility. The hydroxyl group enhances hydrogen-bonding capacity, critical for interactions with biological targets.
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(N2)CCCC3 |
| InChI Key | FSJPHUCMLWROEC-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 1 (hydroxyl group) |
| Hydrogen Bond Acceptor Count | 3 (two nitrogen atoms, one carbonyl) |
These properties are derived from spectroscopic and computational analyses .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves cyclocondensation reactions. A common approach utilizes substituted anilines and carbonyl compounds under acidic or basic conditions. For example:
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Aldol Condensation: Cyclohexanone derivatives react with indole-3-carbaldehyde in dimethyl sulfoxide (DMSO) to form intermediate cyclohexanones .
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Hydrazine Cyclization: Treatment of 1,3-dicarbonyl cyclohexanone derivatives with hydrazine hydrate in methanol under reflux yields the tetrahydroindazole core .
Example Procedure:
A solution of 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) and hydrazine hydrate (2.1 equivalents) in methanol is refluxed until reaction completion (monitored by TLC). The product is precipitated in ice-cold water, filtered, and dried to yield a light yellow solid (65% yield) .
Reaction Optimization
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Solvent Choice: Ethanol or acetonitrile improves yield by stabilizing intermediates.
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Temperature: Reflux conditions (60–80°C) favor cyclization .
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Catalysts: Heterocyclic amines (e.g., pyrrolidine) accelerate aldol condensation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (300 MHz, DMSO):
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NMR (75 MHz, CDCl):
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Mechanism of Action
Biological Interactions
The hydroxyl group at position 3 facilitates hydrogen bonding with enzymatic active sites or receptor pockets. Indazole derivatives are known to inhibit kinases (e.g., GSK-3β) and modulate neurotransmitter receptors (e.g., serotonin receptors).
Structure-Activity Relationships (SAR)
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2-Methylphenyl Group: Enhances lipophilicity, improving membrane permeability.
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Tetrahydroindazole Core: Partial saturation reduces metabolic degradation compared to fully aromatic indazoles .
Applications and Future Directions
Agrochemical Uses
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Herbicidal Activity: Tetrahydroindazoles disrupt plant cell division, offering herbicidal potential.
Materials Science
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Coordination Chemistry: The hydroxyl and nitrogen atoms enable metal chelation, useful in catalyst design .
Research Gaps
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Target Identification: Specific molecular targets remain unvalidated.
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Toxicological Profiling: In vivo safety data are lacking.
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